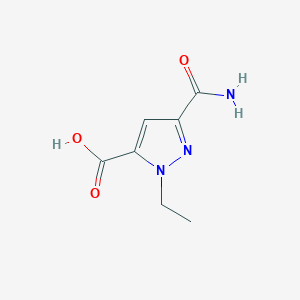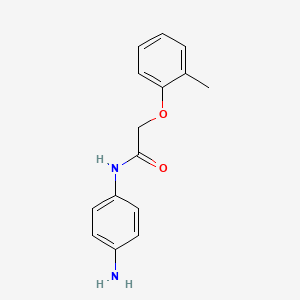
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide, also known as 4-amino-2-methylphenoxyacetamide, is a synthetic compound that has been used in various scientific research experiments due to its unique properties. This compound has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Aplicaciones Científicas De Investigación
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has a wide range of applications in scientific research. It has been used to study the structure-activity relationships of various compounds, as well as to investigate the biochemical and physiological effects of various drugs. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-cancer drugs. Additionally, it has been used in the synthesis of various polymers, such as polyurethanes and polystyrenes.
Mecanismo De Acción
The mechanism of action of N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide is not fully understood. However, it is believed that the compound acts as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes in the body. Additionally, it has been suggested that the compound may act as a modulator of the neurotransmitter gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models. Additionally, it has been found to have anti-inflammatory, anti-allergic, and anti-tumor activities in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has several advantages and limitations for laboratory experiments. The compound is relatively inexpensive and easy to obtain, making it a cost-effective option for research. Additionally, it has a relatively low toxicity, making it safe to use in experiments. However, the compound is not very soluble in water, which can limit its use in certain experiments.
Direcciones Futuras
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide has a wide range of potential future applications. It could be used to study the effects of various drugs on the human body, as well as to investigate the biochemical pathways involved in various diseases. Additionally, it could be used to develop new pharmaceuticals and polymers. Finally, it could be used to study the structure-activity relationships of various compounds, which could lead to the development of more effective drugs.
Métodos De Síntesis
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide can be synthesized from 4-aminophenol and 2-methylphenoxyacetic acid. The reaction is carried out in a two-step process. First, 4-aminophenol and 2-methylphenoxyacetic acid are combined in a reaction flask and heated to 70-80°C. This reaction produces this compound and water. The second step of the synthesis involves the removal of water from the reaction mixture by azeotropic distillation. The final product is a white crystalline solid.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-4-2-3-5-14(11)19-10-15(18)17-13-8-6-12(16)7-9-13/h2-9H,10,16H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHHXSZCPVATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




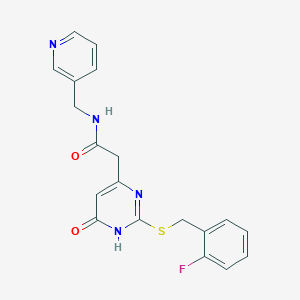
![6-chloro-N-[1-(2-methylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2948301.png)
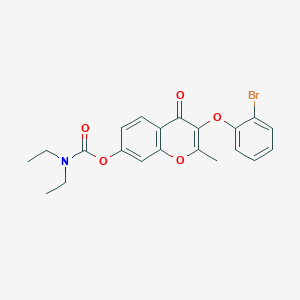

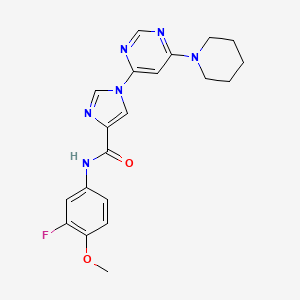
![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-methylbenzamide](/img/structure/B2948308.png)
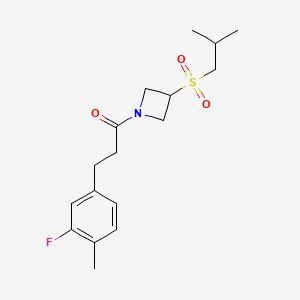


![8-[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione](/img/structure/B2948313.png)
